
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride, also known as 1-difluoromethyl-2,2-difluorocyclopropan-1-amine hydrochloride, is a synthetic compound with a wide range of scientific applications. It is a colorless, non-volatile solid that is soluble in water and alcohols. The compound has been used in a variety of scientific research projects and has been found to have potential applications in the medical, chemical, and pharmaceutical industries.
Applications De Recherche Scientifique
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been used in a variety of scientific research projects. It has been used as a reagent in the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active molecules. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the mechanism of action of drugs and other biologically active molecules.
Mécanisme D'action
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been found to interact with certain receptors, including the serotonin 5-HT1A receptor. The exact mechanism of action of this compound is not yet fully understood, but it is believed that it may act as an inhibitor of certain enzyme-catalyzed reactions, as well as an agonist of certain receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes. It has also been found to interact with certain receptors, including the serotonin 5-HT1A receptor. In addition, it has been found to have an effect on the metabolism of certain drugs, as well as on the release of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several advantages and limitations for laboratory experiments. One of the major advantages of using this compound is that it is a non-volatile, water-soluble solid, making it easy to handle and store. Additionally, it has been found to be relatively stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. The major limitation of using this compound is that it is relatively expensive, making it unsuitable for use in large-scale experiments.
Orientations Futures
The potential applications of 1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride are numerous. Future research could focus on the development of new methods for synthesizing the compound, as well as on the development of new applications for the compound in the medical, chemical, and pharmaceutical industries. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential effects on the metabolism of drugs and other biologically active molecules. Finally, further research could be conducted to identify potential new uses for the compound, such as in the development of new pesticides and other biologically active molecules.
Méthodes De Synthèse
1-(Difluoromethyl)-2,2-difluorocyclopropan-1-amine hydrochloride is synthesized using a three-step process. The first step involves the reaction of difluoromethylmagnesium chloride with 2,2-difluorocyclopropan-1-amine, followed by the reaction of the resulting intermediate with hydrochloric acid. The final step involves the reaction of the intermediate with difluoromethylchloride. The resulting compound is a colorless, non-volatile solid that is soluble in water and alcohols.
Propriétés
IUPAC Name |
1-(difluoromethyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F4N.ClH/c5-2(6)3(9)1-4(3,7)8;/h2H,1,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXHZTTVPNPNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF4N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
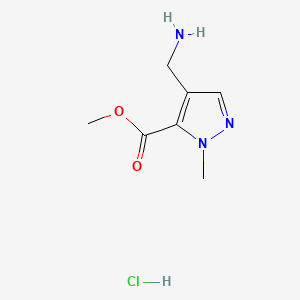


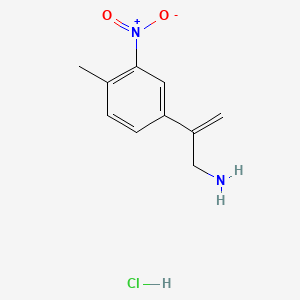


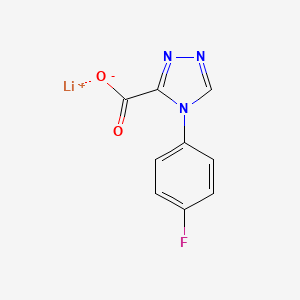

![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)
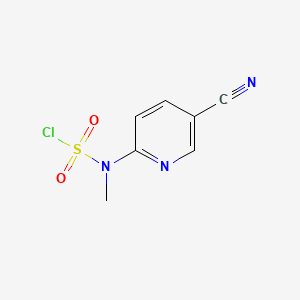

![4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride](/img/structure/B6607564.png)
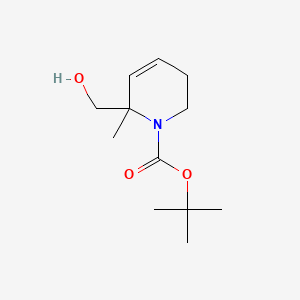
![4-{[(tert-butoxy)carbonyl]amino}-2-chloro-1,3-thiazole-5-carboxylic acid](/img/structure/B6607573.png)
